molecular formula C2H6N3O3P B3018934 Phosphorazidic acid dimethyl ester CAS No. 57468-68-5

Phosphorazidic acid dimethyl ester

Cat. No. B3018934
CAS RN: 57468-68-5
M. Wt: 151.062
InChI Key: WPZJBKFILDMTCO-UHFFFAOYSA-N
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Description

Phosphorazidic acid dimethyl ester is a versatile and highly reactive compound that has been widely used in scientific research. It is a colorless and odorless liquid that is soluble in water and organic solvents. The compound is synthesized by reacting dimethylamine with phosphoryl azide, and the resulting product has found numerous applications in biological and chemical research.

Mechanism of Action

The mechanism of action of phosphorazidic acid dimethyl ester involves the formation of covalent bonds between the compound and other molecules. The compound can react with nucleophiles, such as amino or carboxyl groups, to form stable covalent bonds. This reaction can result in the crosslinking of proteins or the modification of nucleic acids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of phosphorazidic acid dimethyl ester depend on the specific application and the molecules it interacts with. In general, the compound can modify the structure and function of proteins and nucleic acids, which can affect various cellular processes. For example, crosslinking of proteins can affect protein-protein interactions, protein stability, and enzyme activity.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using phosphorazidic acid dimethyl ester in lab experiments is its high reactivity and specificity. The compound can selectively react with nucleophiles, which allows for precise modification of proteins or nucleic acids. Additionally, the compound is relatively easy to synthesize and purify, which makes it accessible to most labs.
However, there are also limitations to using phosphorazidic acid dimethyl ester. One of the primary limitations is its potential toxicity and explosiveness. The compound can be hazardous if not handled properly, and it can also react with other compounds to form explosive byproducts. Additionally, the crosslinking reaction can be irreversible, which can limit the ability to study dynamic processes.

Future Directions

There are many potential future directions for the use of phosphorazidic acid dimethyl ester in scientific research. One area of interest is the development of new crosslinking strategies that can be used to study protein-protein interactions or protein-DNA interactions in live cells. Another area of interest is the development of new purification techniques that can be used to isolate crosslinked proteins or nucleic acids. Finally, there is also interest in exploring the potential therapeutic applications of phosphorazidic acid dimethyl ester, particularly in the area of targeted protein modification.

Synthesis Methods

The synthesis of phosphorazidic acid dimethyl ester involves the reaction of dimethylamine with phosphoryl azide. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent the formation of explosive byproducts. The resulting compound is then purified using various techniques, such as distillation, recrystallization, or chromatography.

Scientific Research Applications

Phosphorazidic acid dimethyl ester has found numerous applications in scientific research, particularly in the fields of biochemistry and molecular biology. One of its primary uses is as a crosslinking agent for proteins and nucleic acids. The compound can react with amino and carboxyl groups in proteins to form stable covalent bonds, which can be used to study protein-protein interactions or protein-DNA interactions.

properties

IUPAC Name

[azido(methoxy)phosphoryl]oxymethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N3O3P/c1-7-9(6,8-2)5-4-3/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZJBKFILDMTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(N=[N+]=[N-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N3O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphorazidic acid dimethyl ester

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